molecular formula C14H8N4O5 B189001 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 2491-89-6

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B189001
CAS RN: 2491-89-6
M. Wt: 312.24 g/mol
InChI Key: MBOTVYMOQXKMAR-UHFFFAOYSA-N
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Description

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C14H8N4O5 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole include a melting point of 225-226 °C, a predicted boiling point of 523.0±60.0 °C, and a predicted density of 1.466±0.06 g/cm3 .

Scientific Research Applications

  • Corrosion Inhibition : 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole derivatives have been studied for their effect on the corrosion of metals. For instance, one study demonstrated that a particular derivative inhibited the corrosion of mild steel in hydrochloric acid, while another accelerated it. The efficiency of these derivatives as corrosion inhibitors seems to depend on their electronic properties and their ability to adsorb onto metal surfaces (Lagrenée et al., 2001).

  • Synthesis and Spectral Characteristics : The synthesis and spectral characteristics of oxadiazole derivatives have been a subject of research. This includes the optimized synthesis of certain derivatives and their potential applications in various fields such as organic electroluminescent devices due to their fluorescence properties (Hai, 2012); (Chen et al., 2008).

  • Thermodynamic Properties : The thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been examined for its potential as a corrosion inhibitor. It displayed high efficiency in inhibiting corrosion in sulfuric acid media, with the inhibition process occurring through adsorption (Bouklah et al., 2006).

  • Electron Transport Materials : Oxadiazole derivatives are being researched for their potential as electron transport materials. Their thermal stability and low orbital levels make them promising candidates for use in organic optoelectronic devices (Liu et al., 2007).

  • Anion Chemosensors : Some derivatives of 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole have been used to develop anion fluorescent and colorimetric chemosensors, demonstrating high selectivity for certain anions (Tong et al., 2003).

  • Corrosion Inhibitors in Acidic Media : The application of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as a corrosion inhibitor in acidic environments has been explored. The study found that these compounds effectively inhibited corrosion of mild steel in hydrochloric and sulfuric acid media (Bentiss et al., 2004).

  • Liquid Crystalline Properties : The oxadiazole-based liquid crystal was found to exhibit high electron mobility in thin film, suggesting potential applications in electronic devices (Tokuhisa et al., 1997).

Safety And Hazards

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is used for research and development purposes and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-16-14(23-13)10-4-2-6-12(8-10)18(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOTVYMOQXKMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364937
Record name 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole

CAS RN

2491-89-6
Record name 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Zhang, Z Li - Frontiers of Chemical Science and Engineering, 2013 - Springer
Bismaleimides bearing 2,5-diphenyl-1,3,4-oxadiazole chromophores at para, meta, ortho position and corresponding saturated bissuccinimides were synthesized. Several synthetic …
Number of citations: 7 link.springer.com
Z Wang, H Zhang, BJ Killian, F Jabeen… - European Journal of …, 2015 - Wiley Online Library
An efficient cyclization between nitro‐substituted benzoic acids and nitro‐substituted benzohydrazides affords 1,3,4‐oxadiazoles. Facile synthesis and a broad substrate scope produce …
X Zhang, YH Jin, HX Diao, FS Du, ZC Li, FM Li - Macromolecules, 2003 - ACS Publications
Bismaleimides and bisitaconimides bearing diphenylmethylamine, triphenylamine, or 2,5-diphenyl-1,3,4-oxadiazole chromophore (symbolized as A (=)−D (*) −A (=) ), as well as their …
Number of citations: 63 pubs.acs.org
S Singh, LK Sharma, A Saraswat, IR Siddiqui… - RSC …, 2013 - pubs.rsc.org
The electrochemical oxidation of aldehyde-N-aroylhydrazone has been studied in the presence of NaClO4 as supporting electrolyte in MeOH solution using cyclic voltammetry and …
Number of citations: 42 pubs.rsc.org
P Gao, Y Wei - Journal of Chemical Research, 2013 - journals.sagepub.com
Acid hydrazides or araldehyde N-acylhydrazones can be converted in good yields to, respectively, symmetrical or unsymmetrical, 2,5-disubstituted 1,3,4-oxadiazoles at 60 C by a Bu 4 …
Number of citations: 2 journals.sagepub.com

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